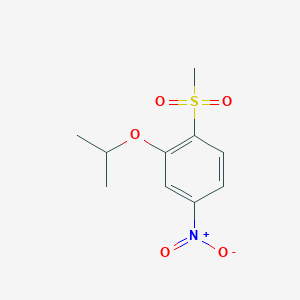

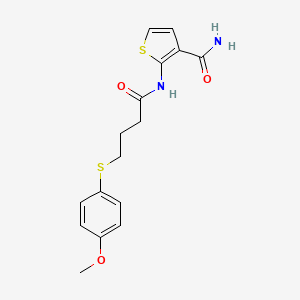

![molecular formula C9H5F3LiN3O2 B2946147 Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197061-76-8](/img/structure/B2946147.png)

Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a lithium ion coordinated to a trifluoroethyl group and an imidazo[4,5-b]pyridine ring, which imparts distinct reactivity and stability characteristics.

Mechanism of Action

Target of Action

The primary target of Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is the lithium-ion battery (LIB) . This compound, also known as Tris(2,2,2-trifluoroethyl) phosphite (TTFP), is used as a flame retardant additive in the electrolyte of LIBs .

Mode of Action

TTFP interacts with the electrolyte in LIBs to suppress ignition and explosion . It maintains the typical performance of the battery while enhancing its safety . The addition of TTFP to the electrolyte effectively delays the heat release peak, reduces the heat quantity, increases the flash point (FP), and reduces the self-extinguishing time (SET) .

Biochemical Pathways

The action of TTFP involves the thermal stability of the electrolyte in LIBs . During the heating process, the addition of TTFP to the electrolyte delays the heat release peak, reduces the heat quantity, and increases the FP . This results in a lower hazard level of the electrolyte under high-temperature conditions compared to before the addition of the additive .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of battery chemistry, we can consider the analogous concept of how TTFP is distributed within the electrolyte of the LIB. TTFP is added to the electrolyte where it interacts with the other components to enhance the thermal stability of the LIB .

Result of Action

The result of TTFP’s action is a safer and more stable LIB . The addition of TTFP to the electrolyte effectively reduces the risk of ignition and explosion, making the LIB safer to use . It also maintains the typical performance of the battery, ensuring that the LIB can still function effectively .

Action Environment

The action of TTFP is influenced by the temperature of the environment . In high-temperature environments, the addition of TTFP to the electrolyte effectively reduces the hazard level of the electrolyte . This makes TTFP a valuable additive for enhancing the safety of LIBs in various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves multiple steps:

Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

Lithiation: The final step involves the lithiation of the carboxylate group, which can be performed using lithium hydroxide or lithium carbonate in an appropriate solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[4,5-b]pyridine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or ethyl group.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate: can be compared with other lithium-containing imidazo[4,5-b]pyridine derivatives.

Tris(2,2,2-trifluoroethyl) phosphate: Another compound with a trifluoroethyl group, used in lithium-ion batteries as a flame retardant additive.

Lithium difluoro(oxalato)borate: Used in similar applications for its stability and electrochemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoroethyl group and an imidazo[4,5-b]pyridine ring, which imparts distinct chemical and physical properties not found in other similar compounds. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name |

lithium;3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2.Li/c10-9(11,12)4-15-6-5(2-1-3-13-6)14-7(15)8(16)17;/h1-3H,4H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOPKXIRLNZIBL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(N=C1)N(C(=N2)C(=O)[O-])CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

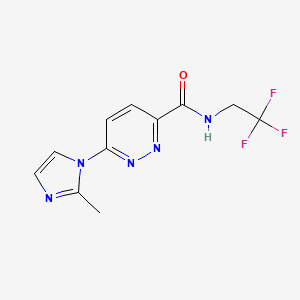

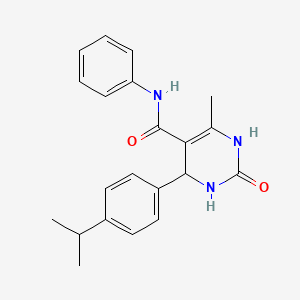

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2946072.png)

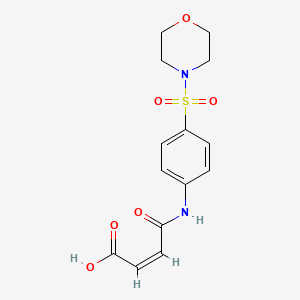

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2946075.png)

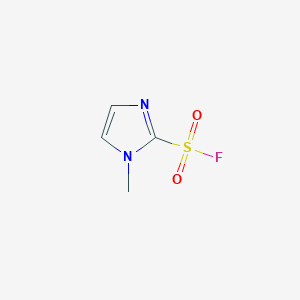

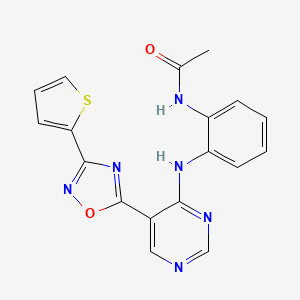

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2946082.png)

![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)

![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)